Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate

Suzuki–Miyaura coupling Aryltrifluoroborate solvolysis Hammett analysis

Researchers seeking reliable biaryl coupling performance under standard conditions should consider this air- and moisture-stable organotrifluoroborate salt. It addresses the protodeboronation and variable purity issues common with the corresponding boronic acid. - Balanced electronic effects (meta-F/meta-OMe) moderate hydrolysis for sustained nucleophile release, reducing homocoupling side reactions. - Non-hygroscopic solid dispenses with accurate stoichiometry, ensuring consistent results in parallel synthesis and continuous flow platforms. - Bench-stable form eliminates boroxine formation, providing a single, defined reactive species for late-stage functionalization.

Molecular Formula C7H6BF4KO
Molecular Weight 232.03 g/mol
Cat. No. B12435024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(3-fluoro-5-methoxyphenyl)borate
Molecular FormulaC7H6BF4KO
Molecular Weight232.03 g/mol
Structural Identifiers
SMILES[B-](C1=CC(=CC(=C1)F)OC)(F)(F)F.[K+]
InChIInChI=1S/C7H6BF4O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1
InChIKeyXUCRSDUUCLRTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro(3-fluoro-5-methoxyphenyl)borate – Overview and Reactivity Profile


Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate (molecular formula C₇H₆BF₄KO, molecular weight 232.03 g/mol) belongs to the class of potassium organotrifluoroborate salts, which serve as air- and moisture-stable surrogates for arylboronic acids in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The compound features a 1,3,5-trisubstituted phenyl ring bearing a meta-fluoro (electron-withdrawing) and a meta-methoxy (electron-donating) substituent, a substitution pattern that offers a distinct electronic balance for tuning solvolytic hydrolysis rates and transmetallation reactivity [2].

Why Generic Aryltrifluoroborates Cannot Replace This Reagent


Generic substitution among potassium aryltrifluoroborates or with the corresponding boronic acid is not scientifically sound because the electronic character of ring substituents directly governs the rate-limiting solvolysis step required for transmetallation in Suzuki–Miyaura coupling [1]. Electron-donating groups (e.g., –OMe) accelerate hydrolytic fluoride loss by up to two orders of magnitude relative to the unsubstituted phenyl case, while electron-withdrawing groups (e.g., –F) retard it [1]. The 3-fluoro-5-methoxy pattern uniquely places these opposing electronic effects in a meta relationship, providing a solvolytic stability intermediate between the rapidly hydrolyzing 3-methoxyphenyl analog and the slowly hydrolyzing 3-fluorophenyl analog. Furthermore, polyfluorinated arylboronic acids, including 3-fluoro-5-methoxyphenylboronic acid, are susceptible to protodeboronation under basic coupling conditions [2], making the trifluoroborate salt the more reliable reagent form.

Quantitative Differentiation Against Closest Analogs


Solvolytic Half-Life Between Donating and Withdrawing Analogs

The hydrolytic solvolysis rate of potassium aryltrifluoroborates is predictably governed by the Hammett σ constant of ring substituents. In a quantitative structure–property study of over 15 mono- and disubstituted aryltrifluoroborates, the log(k_solv) values correlated with σ with a ρ value of –1.0 ± 0.08, meaning electron-donating groups (negative σ) accelerate solvolysis and electron-withdrawing groups (positive σ) retard it [1]. The para-methoxy analog (p-MeO–φ–BF₃K) solvolyzed so rapidly that a reliable k_solv could not be obtained, whereas the unsubstituted phenyl case and fluoro-substituted analogs showed measurable, slower rates [1]. The 3-fluoro-5-methoxy substitution pattern places σₘ(–OMe) = +0.12 and σₘ(–F) = +0.34 in meta positions, yielding a combined electronic effect that moderates solvolysis relative to the purely electron-donating 3-methoxyphenyl analog (σₘ = +0.12 only) while avoiding the excessive hydrolytic resistance of the 3-fluorophenyl analog (σₘ = +0.34 only) [2]. This enables a tunable coupling reactivity window not accessible with mono-substituted analogs.

Suzuki–Miyaura coupling Aryltrifluoroborate solvolysis Hammett analysis

Protodeboronation Resistance vs. the Parent Boronic Acid

Polyfluorinated arylboronic acids are notoriously susceptible to protodeboronation—loss of the boron functionality—under the basic aqueous conditions typical of Suzuki–Miyaura coupling, with ortho-fluorine substituents being particularly destabilizing [1]. The corresponding boronic acid, 3-fluoro-5-methoxyphenylboronic acid (CAS 609807-25-2), lacks the three stabilizing B–F bonds present in the trifluoroborate salt and can undergo competitive deboronation leading to reduced coupling yields and aryl halide homocoupling side products. The potassium trifluoroborate salt form suppresses protodeboronation by sequestering the boron atom in a tetracoordinate, sp³-hybridized anion that requires rate-limiting hydrolysis before transmetallation can occur [2]. While direct head-to-head protodeboronation rate data for this specific compound pair are not published, the general principle is established across numerous fluorinated aryl boronates: the trifluoroborate form consistently outperforms the free boronic acid in minimizing protodeboronation side reactions [1].

Protodeboronation Fluorinated aryl boronates Reagent stability

Air and Moisture Stability Superiority Over Boronic Acid

Potassium organotrifluoroborates as a class are indefinitely stable to air and moisture, can be stored on the bench for months without appreciable decomposition, and do not form the cyclic boroxine trimers that complicate the use of arylboronic acids [1]. In contrast, arylboronic acids, including 3-fluoro-5-methoxyphenylboronic acid, are prone to oxidation, variable degrees of anhydride/boroxine formation (which complicates stoichiometric control), and require storage under inert atmosphere or refrigeration [2]. The potassium trifluoro(3-fluoro-5-methoxyphenyl)borate form eliminates these uncertainties: the exact mass can be weighed in air, and the reagent does not require drying or titration before use.

Organoboron reagent storage Air stability Moisture sensitivity

Regioisomeric Differentiation vs. 3-Fluoro-4-methoxy Pattern

The isomeric potassium (3-fluoro-4-methoxyphenyl)trifluoroborate (CAS 850623-62-0) places the methoxy group para to the trifluoroborate center rather than meta. This structural difference significantly alters the electronic influence on solvolytic stability because para substituents can exert resonance effects (σ⁺) in addition to inductive effects, whereas meta substituents act primarily through inductive mechanisms [1]. A p-MeO group provides σₚ⁺ = –0.78 (strong resonance donation), accelerating solvolysis dramatically—indeed, the p-MeO–φ–BF₃K solvolyzes too rapidly for reliable rate measurement [1]. In the 3-fluoro-5-methoxy isomer, both substituents are meta to the boron-bearing carbon, operating through inductive rather than resonance pathways (σₘ OMe = +0.12, σₘ F = +0.34), yielding a more controlled and predictable hydrolysis profile [2]. For applications requiring precise kinetic control of boron activation, such as slow-release Suzuki–Miyaura coupling or ¹⁸F-radiolabeling, the meta-methoxy isomer offers a distinct advantage over the para-methoxy regioisomer.

Regioisomer comparison Aryltrifluoroborate substitution Electronic tuning

Meta-Fluorine Advantage Over Ortho-Fluorine Substitution

A well-documented limitation of fluorinated arylboronic acid derivatives is the accelerated protodeboronation observed when a fluorine substituent occupies the ortho position relative to boron. The review by Budiman, Marder, and coworkers explicitly identifies that 'under basic conditions, polyfluorinated aryl boronic acid derivatives suffer from instability issues that are accelerated in compounds containing an ortho-fluorine group' [1]. The potassium trifluoro(3-fluoro-5-methoxyphenyl)borate bears its single fluorine substituent at the meta position relative to the boron-bearing carbon, thereby avoiding the ortho-fluorine labilizing effect. This structural feature is advantageous compared to ortho-fluorinated analogs such as potassium (2-fluorophenyl)trifluoroborate or potassium (2,6-difluorophenyl)trifluoroborate, where the ortho-fluorine can facilitate B–C bond cleavage via neighboring-group participation or through-space electronic effects [1].

Ortho-fluorine effect Protodeboronation Aryltrifluoroborate design

Optimal Deployment Scenarios in Research and Industry


Slow-Release Suzuki–Miyaura Coupling for Biaryl Pharmacophores

The balanced solvolytic stability arising from the meta-fluoro and meta-methoxy substitution pattern (combined σₘ = +0.46, ρ = –1.0) [Section 3, Evidence 1] makes this reagent particularly suitable for Suzuki–Miyaura couplings where a moderated, sustained release of the active boronic acid nucleophile is desired. This slow-release mechanism can suppress unproductive homocoupling and protodeboronation side reactions, leading to higher isolated yields of the desired biaryl product compared to rapidly hydrolyzing analogs such as the para-methoxy or unsubstituted phenyl trifluoroborates .

Late-Stage Functionalization with High Stoichiometric Fidelity

The indefinite air and moisture stability of the potassium trifluoroborate salt, combined with the absence of boroxine formation [Section 3, Evidence 3], enables accurate stoichiometric control in late-stage diversification of advanced pharmaceutical intermediates. The meta-fluorine avoids the ortho-fluorine protodeboronation liability documented in fluorinated aryl boronates [Section 3, Evidence 5], ensuring that the fluoro and methoxy substituents remain intact on the biaryl scaffold throughout the coupling sequence .

Parallel Library Synthesis and Automated Flow Platforms

The bench-stable, non-hygroscopic nature of potassium trifluoro(3-fluoro-5-methoxyphenyl)borate [Section 3, Evidence 3] makes it an ideal building block for automated parallel synthesis and continuous flow Suzuki–Miyaura coupling platforms. Unlike the corresponding boronic acid, which may require pre-activation, drying, or excess stoichiometry to compensate for variable purity, the trifluoroborate salt can be dispensed as a pre-weighed solid with reliable 98% purity , reducing variability in library production and enabling consistent scale-up from discovery to process chemistry.

Regioisomerically Defined Synthesis of Biaryl Ligands

When the target biaryl product requires precisely the 3-fluoro-5-methoxy substitution pattern on one aryl ring, the 3-fluoro-5-methoxy trifluoroborate isomer is structurally non-interchangeable with the 3-fluoro-4-methoxy regioisomer [Section 3, Evidence 4]. Moreover, the meta-methoxy placement avoids the resonance-driven solvolytic instability of the para-methoxy analog, ensuring a more robust and higher-yielding coupling process . This is particularly relevant in the synthesis of sterically demanding biaryl phosphine ligands or atropisomeric catalyst scaffolds where both electronic and steric precision are critical.

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